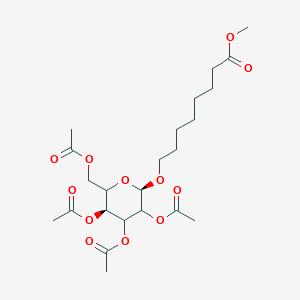

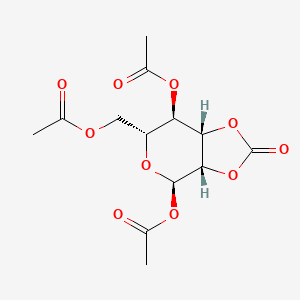

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is an essential compound utilized in the field of biomedicine . It showcases its significance due to its intricate chemical composition .

Synthesis Analysis

The synthesis of partially protected carbohydrates like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves manipulating only one type of a protecting group for a given substrate . The process involves the uniform protection of the unprotected starting material in a way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in a way that only one (or two) hydroxyl groups become liberated .

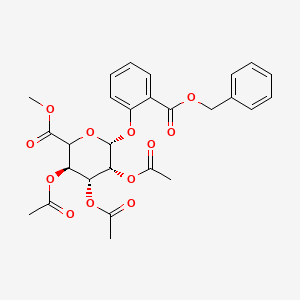

Molecular Structure Analysis

The molecular formula of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is C13H16O10 . The structure of this compound is intricate, with multiple acetyl and carbonyl groups attached to the mannopyranose ring .

Chemical Reactions Analysis

The polymerization of compounds similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose proceeds readily at temperatures from −100 to +25°C when catalyzed or initiated by Lewis acids or carbonium ions .

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

A compound similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, specifically 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, was found in Ficus populifolia and showed strong potential as an analgesic agent . This suggests that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially have similar properties.

Glycosylation

α-D-Mannose pentaacetate, a compound related to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, has been used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . This indicates that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially be used in similar applications.

Preparation of Glycopyranoside Phosphates

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, another related compound, is used for the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . This suggests that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially be used in similar applications.

Wirkmechanismus

The exact mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is not clear from the available literature. However, it is known that carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response .

Zukünftige Richtungen

The future research directions could involve exploring the potential applications of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose in biomedicine, given its intricate chemical composition . Further studies could also focus on its synthesis and the development of more efficient and scalable methods .

Eigenschaften

IUPAC Name |

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSWHGJPLCVAV-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)